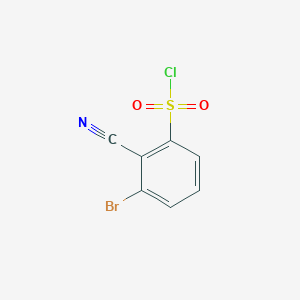

3-Bromo-2-cyanobenzene-1-sulfonyl chloride

Description

Historical Context of Aromatic Sulfonyl Chlorides

The development of aromatic sulfonyl chlorides represents a pivotal advancement in organic chemistry that traces its origins to the early twentieth century pharmaceutical revolution. Since the seminal report of the antibacterial activity of sulfonamides from the collaborative effort by Domagk, Mietzsch, and Klarer in 1932 at I. G. Farbenindustrie, sulfonamide-based drugs represented a turning point in the history of medicine and became of capital importance for the treatment of a great variety of diseases. The sulfonamide linkage emerged as an ever-present motif in a large variety of biologically relevant compounds, establishing the fundamental importance of sulfur-containing functional groups in medicinal chemistry.

The traditional and most common strategy for the formation of complex sulfonamides has been the reaction between a sulfonyl chloride and the corresponding amine. Over many years, sulfonyl chlorides have become extremely powerful electrophiles, permitting a great variety of nucleophiles to be engaged in fast and selective couplings. The historical synthesis of sulfonyl chlorides has been largely dominated by the conversion of sulfonic acids through dehydration by the use of highly oxidizing and unselective reagents namely phosphorus oxychloride, sulfuryl chloride, and derivatives thereof. However, the low chemoselectivity and the low functional-group compatibility of these reagents have restricted their widespread use when more complex targets are required.

Industrial preparation methods for aromatic sulfonyl chlorides have evolved significantly since their initial discovery. Arylsulfonyl chlorides are made industrially in a two-step, one-pot reaction from an arene, with the intermediate benzenesulfonic acid being converted to the final sulfonyl chloride product. The development of improved catalytic systems, such as the use of sulfamic acid as a catalyst in the reaction of aromatic compounds with excess chlorosulfonic acid, has provided enhanced yields and quality in the preparation of aromatic sulfonyl chlorides. These advances have addressed previous limitations in occupational hygiene and industrial applicability.

Significance of Cyano-Substituted Sulfonyl Chlorides

Cyano-substituted sulfonyl chlorides occupy a unique position in organic chemistry due to the powerful electron-withdrawing nature of the nitrile functional group combined with the high reactivity of the sulfonyl chloride moiety. The preparation and investigation of cyanomethanesulfonyl chloride has revealed distinctive chemical behaviors that distinguish these compounds from their non-cyano analogs. Reactions with primary and secondary amines led to the expected sulphonamides, but sulphonates derived from reactions with alcohols were in most cases too unstable to be isolated. This instability demonstrates the profound impact that cyano substitution can have on the reactivity patterns of sulfonyl chlorides.

The acidic methylene group present in sulphonamides derived from cyanomethanesulfonyl chloride enables unique condensation reactions with aldehydes and with isopentyl nitrite to give, respectively, substituted olefins and an oxime. These reaction pathways highlight the synthetic versatility that cyano substitution can provide to sulfonyl chloride chemistry. Furthermore, the course of the coupling reaction with diazonium salts appeared to depend upon whether the sulphonamide was derived from a primary or a secondary amine, indicating nuanced reactivity differences based on substitution patterns.

Recent advances in polymer chemistry have demonstrated the importance of cyano-substituted aromatic systems in the development of conjugated polymers for photovoltaic applications. Three conjugated polymers incorporating strong electron-withdrawing cyano groups into benzothiadiazole, diphenylquinoxaline, and dibenzophenazine acceptor units exhibited not only low-lying energy levels of both the highest occupied molecular orbital and the lowest unoccupied molecular orbital, but also reduced bandgaps. The significant contribution of the cyano-substituent enabled these polymers to show high open-circuit voltages greater than 0.89 volts in photovoltaic devices.

| Property | Cyano-Substituted Systems | Non-Cyano Systems |

|---|---|---|

| Electron-withdrawing capacity | Enhanced | Moderate |

| Molecular orbital energy levels | Significantly lowered | Standard levels |

| Nucleophilic susceptibility | Increased | Standard |

| Synthetic versatility | Multi-pathway reactivity | Limited pathways |

Position and Impact of Bromo-Substituents in Aromatic Systems

The incorporation of bromine substituents into aromatic systems fundamentally alters both the electronic properties and the reactivity patterns of the aromatic ring. Bromobenzene serves as an important model compound for understanding halogen effects in electrophilic aromatic substitution reactions. When bromobenzene is introduced to a carbocation, it will likely react, but at a slower rate than unsubstituted benzene, because the bromine is inductively withdrawing. The bromine substituent is also resonance donating in specific circumstances, but can stabilize the intermediate product through resonance donation.

The bromine substituent functions as an ortho and para director, but not because it donates electron density to these positions through resonance in the ground state. Rather, when bromobenzene attacks a carbocation, the meta positions are formally positive, and through resonance donation, bromine can complete an octet in one of the resonance depictions. This directional influence stems from the fact that although the interaction is much less efficient than with smaller halogens, there still is some resonance interaction between the bromine substituent and the ring. The larger size of bromine's 4p orbitals makes overlap much less efficient with carbon's 2p orbitals compared to smaller halogens.

In the context of electrophilic aromatic substitution, aromatic rings are less reactive toward electrophiles than alkenes, requiring catalysts to achieve bromination under mild conditions. For bromination of benzene to take place, a catalyst such as iron tribromide is needed, which makes the bromine molecule more electrophilic by polarizing it to give a species that reacts as if it were bromine cation. The polarized bromine molecule then reacts with the nucleophilic benzene ring to yield a nonaromatic carbocation intermediate that is doubly allylic and has three resonance forms.

The positioning of bromo substituents in multi-substituted aromatic systems creates complex electronic environments that influence overall molecular reactivity. In compounds such as 3-Bromo-2-cyanobenzene-1-sulfonyl chloride, the bromine atom occupies the meta position relative to the sulfonyl chloride group and the ortho position relative to the cyano group. This specific substitution pattern creates a unique electronic environment where the bromine atom experiences the combined influence of two powerful electron-withdrawing groups, potentially enhancing its electrophilic character and influencing the overall reactivity profile of the molecule.

| Substitution Pattern | Electronic Effect | Reactivity Impact |

|---|---|---|

| Meta to sulfonyl chloride | Moderate deactivation | Reduced electrophilic substitution |

| Ortho to cyano group | Strong deactivation | Significantly reduced nucleophilic character |

| Combined effect | Synergistic deactivation | Enhanced electrophilic character |

Properties

IUPAC Name |

3-bromo-2-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2S/c8-6-2-1-3-7(5(6)4-10)13(9,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGAZEDYQWSNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Cyanobenzenesulfonyl Chloride

An alternative approach involves starting from 4-cyanobenzenesulfonyl chloride, followed by controlled bromination to introduce the bromine atom at the 3-position.

- The bromination is conducted using elemental bromine or bromine sources under electrophilic aromatic substitution conditions.

- Reaction parameters such as solvent choice (e.g., dichloromethane), temperature control, and reaction time are critical to avoid polybromination or side reactions.

- The product, 3-bromo-4-cyanobenzene-1-sulfonyl chloride, is isolated by recrystallization or chromatographic purification to achieve high purity (>95%).

While this method is well-documented for the 3-bromo-4-cyano isomer, adaptation to the 3-bromo-2-cyano isomer may require regioselective control and precursor availability.

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|---|---|---|

| Diazotization + Thionyl Chloride | 2-Bromoaniline or 2-amino-4-cyanobenzene | Sodium nitrite, HCl, FeCl3 or ZnCl2, SOCl2, CuCl catalyst | 0 to 5 °C, overnight reaction | ~82.4 | Extraction, washing, crystallization | High yield, scalable, environmentally friendly |

| Bromination of Cyanobenzenesulfonyl Chloride | 4-Cyanobenzenesulfonyl chloride | Bromine or bromine source | Controlled temperature, inert atmosphere | >95 (purity) | Recrystallization, chromatography | Requires regioselective control |

- Purity Assessment: High-performance liquid chromatography (HPLC) is employed to confirm purity levels exceeding 95%.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-transform infrared spectroscopy (FT-IR) for sulfonyl chloride (S=O stretch ~1370 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹), and mass spectrometry (MS) are standard characterization tools.

- Handling: The compound is moisture sensitive due to the sulfonyl chloride group and should be stored under dry, cool conditions (0–6 °C) in amber glass containers to prevent hydrolysis.

Recent studies emphasize the importance of:

- Temperature control: Maintaining low temperatures during diazotization and sulfonyl chloride formation minimizes decomposition and side reactions.

- Catalyst choice: Cuprous chloride is preferred for catalyzing the sulfonyl chloride formation step, improving yield and reaction rate.

- Solvent selection: Use of anhydrous and inert solvents like dichloromethane reduces side reactions during bromination.

- Stoichiometry: Precise molar ratios of sodium nitrite, ferric chloride, and starting amine ensure complete diazotization and high conversion rates.

The preparation of 3-bromo-2-cyanobenzene-1-sulfonyl chloride is effectively achieved through diazotization of substituted anilines followed by sulfonyl chloride formation using thionyl chloride catalyzed by copper salts. Alternatively, bromination of cyanobenzenesulfonyl chloride intermediates offers a route to the target compound with high purity. Both methods require stringent control of reaction parameters and purification steps to obtain the compound in high yield and quality suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyanobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-cyanobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Insights |

|---|---|---|---|---|---|

| 3-Bromo-2-cyanobenzene-1-sulfonyl chloride | 612541-16-9 | C₇H₃BrClNO₂S | 280.53 | Br (C3), CN (C2), SO₂Cl (C1) | High reactivity in sulfonamide synthesis |

| 5-Bromo-2-cyanobenzene-1-sulfonyl chloride | 1257415-88-5 | C₇H₃BrClNO₂S | 280.53 | Br (C5), CN (C2), SO₂Cl (C1) | Enhanced electrophilic substitution |

| 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride | - | C₆H₂BrCl₂FO₂S | 336.41 | Br (C3), Cl (C5), F (C2), SO₂Cl (C1) | High electrophilicity, limited cyanation |

| 3-Bromo-2-cyanobenzene-1-sulfonyl fluoride | 1936094-36-8 | C₇H₃BrFNO₂S | 264.07 | Br (C3), CN (C2), SO₂F (C1) | Improved stability, controlled reactivity |

| 4-[(2-Bromobenzene)amido]-3-chlorobenzene-1-sulfonyl chloride | - | C₁₃H₈BrCl₂NO₃S | 409.08 | Br (C2'), CONH (C4), Cl (C3), SO₂Cl (C1) | Steric hindrance, hydrogen-bonding capacity |

Biological Activity

3-Bromo-2-cyanobenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

3-Bromo-2-cyanobenzene-1-sulfonyl chloride is characterized by the presence of a bromine atom and a cyanobenzene moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C7H4BrClN2O2S

- Molecular Weight : 263.63 g/mol

The compound is known for its reactivity due to the sulfonyl chloride functional group, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug development.

Biological Activities

Research indicates that 3-Bromo-2-cyanobenzene-1-sulfonyl chloride exhibits several biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of sulfonyl chlorides have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values often in the nanomolar range .

- Antiviral Properties : Some sulfonyl derivatives have been investigated for their antiviral activity against viruses such as West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV). These studies suggest that modifications in the sulfonyl moiety can enhance antiviral efficacy .

Case Studies and Research Findings

- Antiproliferative Activity :

- Mechanistic Insights :

- Antiviral Activity Assessment :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 3-bromo-2-cyanobenzene-1-sulfonyl chloride?

- Methodology : The synthesis typically involves chlorosulfonation of a brominated cyanobenzene precursor. For structurally analogous sulfonyl chlorides (e.g., 3-chloro-5-cyanobenzene-1-sulfonyl chloride), a two-step process is employed:

Sulfonation : React the aromatic precursor (e.g., bromo-cyanobenzene) with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonic acid intermediate.

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) to achieve >95% purity .

Q. How should researchers safely handle and store this compound?

- Safety Protocol :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with water, as sulfonyl chlorides hydrolyze exothermically to release HCl .

- Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent moisture absorption and decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Q. What analytical techniques are critical for characterizing this compound?

- Characterization Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and cyano groups at positions 3 and 2, respectively) .

- IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Optimization Strategies :

- Solvent Selection : Use anhydrous dichloromethane or chloroform to minimize hydrolysis .

- Temperature Control : Maintain chlorosulfonation at ≤5°C to suppress side reactions (e.g., ring bromination) .

- Catalyst Screening : Explore Lewis acids (e.g., AlCl₃) to enhance sulfonation efficiency .

- In-line Monitoring : Employ TLC or FTIR to track reaction progress and intermediate stability .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Troubleshooting Approach :

- Impurity Profiling : Compare observed NMR shifts with computational predictions (DFT calculations) to identify byproducts (e.g., hydrolyzed sulfonic acid) .

- Isotopic Analysis : Verify bromine/chlorine ratios via X-ray crystallography or elemental analysis to rule out halogen exchange .

- Reaction Pathway Mapping : Use LC-MS to detect transient intermediates (e.g., sulfonic acid) and adjust stoichiometry or quenching methods .

Q. What are the emerging applications of this compound in medicinal chemistry and proteomics?

- Research Applications :

- Protein Modification : Acts as a sulfonylating agent to introduce covalent probes (e.g., affinity tags) onto cysteine residues for structural studies .

- Drug Discovery : Serves as a building block for synthesizing kinase inhibitors or protease-activated receptor (PAR) antagonists via nucleophilic substitution (e.g., replacing Cl with amines) .

- Cross-disciplinary Use : In materials science, functionalize polymers or metal-organic frameworks (MOFs) for catalytic or sensing applications .

Data Contradiction Analysis

- Case Study : Discrepancies in reported melting points or reactivity may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.